
N,N'-Bis(3-((1-nitro-9-acridinyl)amino)propyl)-1,4-butanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(3-((1-nitro-9-acridinyl)amino)propyl)-1,4-butanediamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a nitroacridine moiety, which is known for its biological activity, linked to a butanediamine backbone through propyl chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-((1-nitro-9-acridinyl)amino)propyl)-1,4-butanediamine typically involves the following steps:
Nitration of Acridine: Acridine is nitrated to form 1-nitroacridine.
Amination: The nitroacridine is then reacted with 3-aminopropylamine to form 3-((1-nitro-9-acridinyl)amino)propylamine.
Coupling Reaction: Finally, 3-((1-nitro-9-acridinyl)amino)propylamine is coupled with 1,4-butanediamine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and amination reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-((1-nitro-9-acridinyl)amino)propyl)-1,4-butanediamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
N,N’-Bis(3-((1-nitro-9-acridinyl)amino)propyl)-1,4-butanediamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(3-((1-nitro-9-acridinyl)amino)propyl)-1,4-butanediamine primarily involves its interaction with DNA. The nitroacridine moiety can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This can lead to inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival. The compound may also generate reactive oxygen species (ROS) through redox cycling, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(1-nitro-9-acridinyl)-(4,4’-bipiperidine)-1,1’-diethanamine
- 1,3-Propanediamine, N-(1-methylethyl)-N’-(1-nitro-9-acridinyl)-, (2R,3R)-2,3-dihydroxybutanedioate
Uniqueness
N,N’-Bis(3-((1-nitro-9-acridinyl)amino)propyl)-1,4-butanediamine is unique due to its specific structural features, such as the presence of two nitroacridine moieties linked by a butanediamine backbone. This structure allows for strong DNA intercalation and potential for high biological activity, making it a valuable compound for research in medicinal chemistry and molecular biology.
Properties
CAS No. |
123219-87-4 |
|---|---|
Molecular Formula |
C36H38N8O4 |
Molecular Weight |
646.7 g/mol |
IUPAC Name |
N,N'-bis[3-[(1-nitroacridin-9-yl)amino]propyl]butane-1,4-diamine |
InChI |
InChI=1S/C36H38N8O4/c45-43(46)31-17-7-15-29-33(31)35(25-11-1-3-13-27(25)41-29)39-23-9-21-37-19-5-6-20-38-22-10-24-40-36-26-12-2-4-14-28(26)42-30-16-8-18-32(34(30)36)44(47)48/h1-4,7-8,11-18,37-38H,5-6,9-10,19-24H2,(H,39,41)(H,40,42) |
InChI Key |
KHRLNLIBYYJOOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])NCCCNCCCCNCCCNC4=C5C(=NC6=CC=CC=C64)C=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


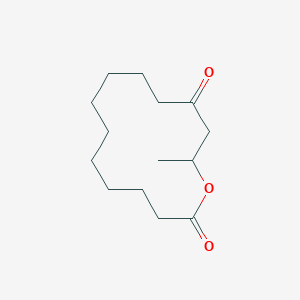
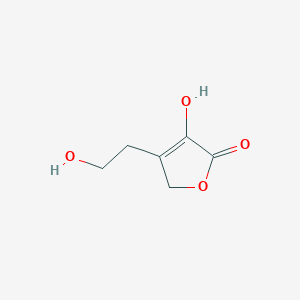
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one](/img/structure/B14304994.png)
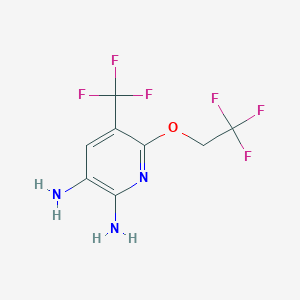
![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol](/img/structure/B14305024.png)
![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)

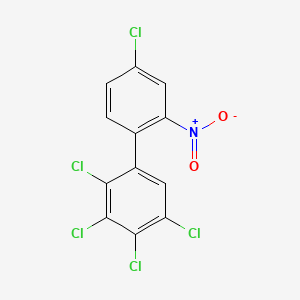
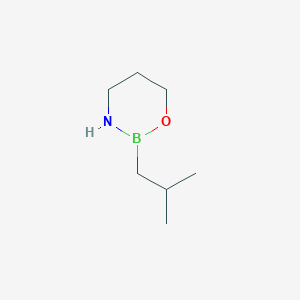
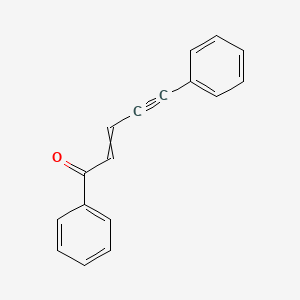
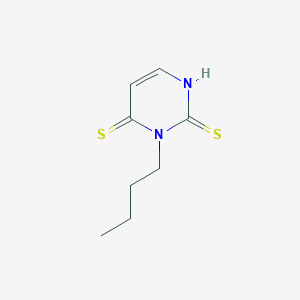
![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)
